molecular formula C13H8FN B14768464 2-Ethynyl-6-(4-fluorophenyl)pyridine

2-Ethynyl-6-(4-fluorophenyl)pyridine

Cat. No.: B14768464
M. Wt: 197.21 g/mol
InChI Key: GYSMFZAPTSTOSP-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(4-fluorophenyl)pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(4-fluorophenyl)pyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Ethynyl-6-(4-fluorophenyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The ethynyl and fluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the ethynyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-ethynyl-6-(4-fluorophenyl)pyridine

InChI

InChI=1S/C13H8FN/c1-2-12-4-3-5-13(15-12)10-6-8-11(14)9-7-10/h1,3-9H

InChI Key

GYSMFZAPTSTOSP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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